![molecular formula C19H16ClFN2O3S2 B6575072 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide CAS No. 1105215-22-2](/img/structure/B6575072.png)
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide
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Overview
Description
This compound is an organic molecule that contains several functional groups, including a sulfamoyl group, a carboxamide group, and a thiophene ring. These functional groups could potentially confer various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), attached to a carboxamide group and a sulfamoyl group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group might participate in condensation reactions, while the sulfamoyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar functional groups like carboxamide and sulfamoyl could influence its solubility .Scientific Research Applications
- Additionally, it exhibits antioxidant activity and estrogen receptor modulation. Researchers continue to explore its potential as an effective drug in various disease scenarios .
- Compound X’s structural features make it an interesting candidate for anti-cancer research. Researchers have synthesized thiophene derivatives (such as 2-butylthiophene) as raw materials for anticancer agents .
- Recent studies have highlighted the use of thiophene derivatives in radical-based transformations. For example, protodeboronation of alkyl boronic esters, combined with Matteson–CH2–homologation, enables anti-Markovnikov alkene hydromethylation .
- A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), has been studied for its neuroprotective properties. CMI acts as an antioxidant and immunomodulatory agent, improving depression-like behavior and cognitive impairment in mice .
Medicinal Chemistry
Anti-Cancer Applications
Hydromethylation and Alkene Functionalization
Neuroprotective Effects
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S2/c1-12-3-6-14(11-16(12)21)22-19(24)18-17(9-10-27-18)28(25,26)23(2)15-7-4-13(20)5-8-15/h3-11H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLFVFQEAMLFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide |
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